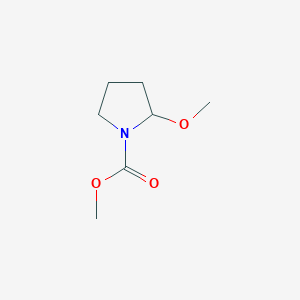
2-Methoxy-pyrrolidine-1-carboxylic acid methyl ester
Descripción general
Descripción
“2-Methoxy-pyrrolidine-1-carboxylic acid methyl ester” is a compound that falls under the category of pyrrolidines . Pyrrolidines are nitrogen heterocycles that are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through various methodologies. One such method involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of pyrrolidine compounds is characterized by a five-membered ring, which allows for efficient exploration of the pharmacophore space due to sp3-hybridization . This contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
Pyrrolidine compounds can undergo various chemical reactions. For instance, the oxybenzyl pyrrolidine acid series has been found to offer the best balance of PPARα/γ functional activities .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrolidine compounds can be influenced by various factors. For example, the stereogenicity of carbons in the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Aplicaciones Científicas De Investigación
Synthesis of Marine Natural Products
The compound has been utilized in the synthesis of marine natural products. Specifically, a study described a five-step synthesis of marine natural product (2S,5S)-pyrrolidine-2,5-dicarboxylic acid, starting from a methyl ester of BOC-protected (S)-proline. This process involved stereoselective electrochemical oxidation and introduction of the methoxy group at C5-position by S N 2-substitution of the cyano group followed by hydrolysis, achieving an overall yield of 13% (Sunilkumar, Nagamani, Argade, & Ganesh, 2003).
Production of 5-Substituted Pyrroles
Another research application involves the reaction of the tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid with singlet oxygen, leading to the production of 5-substituted pyrroles. These products are significant as precursors of prodigiosin, including A-ring substituted analogues (Wasserman, Xia, Wang, Petersen, Jorgensen, Power, & Parr, 2004).
S-Methylation of N-Containing Heterocyclic Thiols
Research has also shown that 2-Mercaptopyridine-3-carboxylic acid reacts with methanol under acidic conditions to afford S-methylated methyl esters. This S-methylation occurred for various N-containing heterocyclic thiols with acidic methanol, a reaction proceeding by the attack of mercapto groups on the conjugated acid of methanol (Shimizu, Shimazaki, Kon, & Konakahara, 2010).
Asymmetric Oxidative Coupling
The compound has been used in asymmetric oxidative coupling. One study demonstrated the synthesis of (R)-2,2′-dihydroxy-1,1′-binaphthyl-3,3′-dicarboxylic acid via asymmetric oxidative coupling of a chiral β-naphthol derivative catalyzed by CuCl, leading to significant diastereomeric excess (Xin, Da, Dong, Liu, Wei, & Wang, 2002).
Preparation of Pyridine Derivatives
The compound is integral in the synthesis of pyridine derivatives. For instance, an effective route was developed for the preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, a key intermediate in the synthesis of certain pyridine derivatives (Horikawa, Hirokawa, & Kato, 2001).
Photomethylation and Photomethoxylation
The compound has applications in photomethylation and photomethoxylation studies. UV-irradiation of methyl 2-pyridinecarboxylate in methanol, for example, led to methylation at specific positions on the pyridine ring, showing potential in chemical synthesis techniques (Sugiyama, Furihata, Takagi, Sato, Akiyama, Satô, & Sugimori, 1981).
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-methoxypyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-10-6-4-3-5-8(6)7(9)11-2/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBHRJGTHCNGQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90436218 | |
| Record name | Methyl 2-methoxypyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90436218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-pyrrolidine-1-carboxylic acid methyl ester | |
CAS RN |
56475-88-8 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 2-methoxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56475-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-methoxypyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90436218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



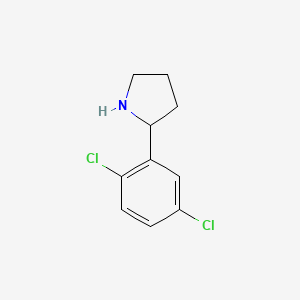
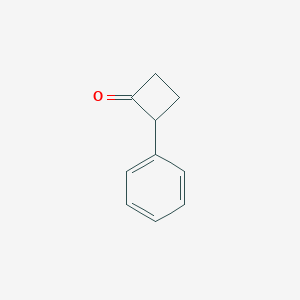
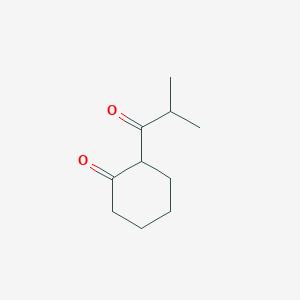
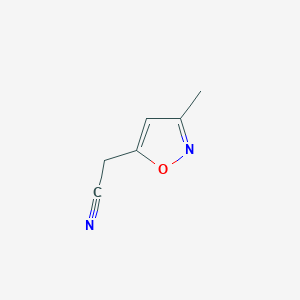
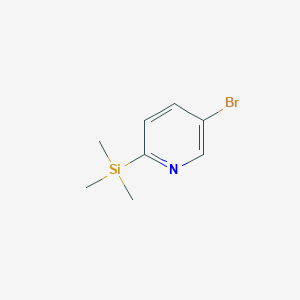
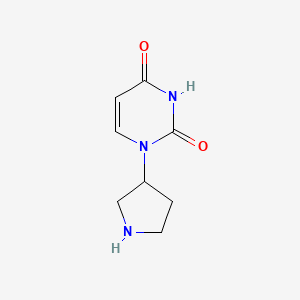
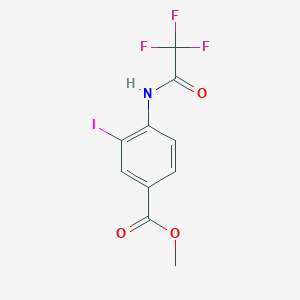
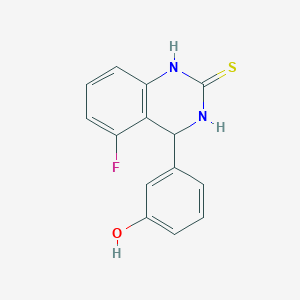
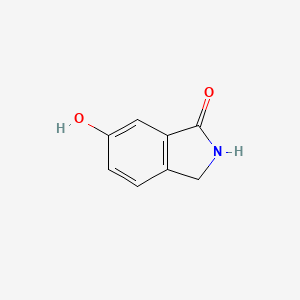

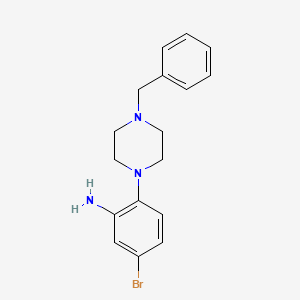
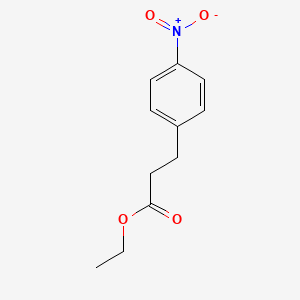

![Tert-butyl N-[2-[2-[2-[(4-sulfamoylbenzoyl)amino]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B1365037.png)